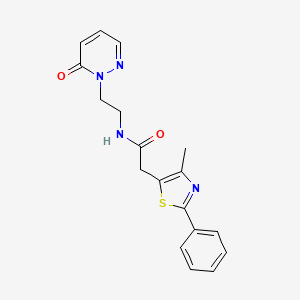

2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-13-15(25-18(21-13)14-6-3-2-4-7-14)12-16(23)19-10-11-22-17(24)8-5-9-20-22/h2-9H,10-12H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXSANDFWPKOPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl and methyl groups. The final step involves the coupling of the thiazole derivative with the pyridazinone moiety through an acetamide linkage. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Observations :

- The target compound’s thiazole-pyridazinone hybrid distinguishes it from analogs with tetrazole () or pyrazole cores ().

- The ethyl-pyridazinone linkage may enhance solubility compared to bulkier aryl groups (e.g., 4-bromophenyl in 8a ).

Pharmacological Activity

- Anticancer Potential: ’s thiazole derivatives (7b, 11) exhibit strong activity against HepG-2 cells (IC50 ~1.6–2.0 μg/mL), attributed to electron-withdrawing substituents enhancing cellular uptake . The target compound’s phenyl and methyl groups may similarly improve membrane permeability.

- Pyridazinone Role: Pyridazinone moieties in ’s compounds are linked to anti-inflammatory and formyl peptide receptor antagonism, suggesting the target may share these properties .

- Structural Limitations : The absence of halogenated aryl groups (e.g., bromo/iodo in 8a–8b ) might reduce the target’s binding affinity compared to these analogs.

Physicochemical Properties

- Molecular Weight : Estimated at ~395 g/mol (based on structure), similar to ’s derivatives (e.g., 8a: 438 g/mol) .

- Solubility: The ethyl-pyridazinone chain likely increases hydrophilicity versus fully aromatic analogs (e.g., ’s pyrazole derivatives) .

- logP : Predicted to be ~2.5 (via computational modeling), lower than ’s tetrazole analog (logP ~3.1 due to thiophene) .

Biological Activity

The compound 2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by a thiazole ring fused with a pyridazine moiety. Its structure can be summarized as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 304.37 g/mol

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole derivatives demonstrated that compounds similar to our target compound showed promising antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from <3.09 to 500 µg/mL, indicating effective inhibition of bacterial growth .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | <3.09 | Antibacterial |

| Compound B | 500 | Antifungal |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For instance, a class of thiazole-benzazole derivatives was synthesized and evaluated against A549 (lung cancer) and C6 (glioma) cell lines. The results showed that certain derivatives induced apoptosis in tumor cells, as evidenced by increased caspase-3 activity and reduced DNA synthesis .

| Cell Line | IC (µM) | Apoptosis Induction |

|---|---|---|

| A549 | 10 | Yes |

| C6 | 5 | Yes |

Antioxidant Activity

The antioxidant capacity of compounds similar to this compound has also been investigated using DPPH radical scavenging assays. Results indicated that these compounds possess significant free radical scavenging ability, which is crucial for mitigating oxidative stress in biological systems .

Case Studies

-

Antimicrobial Efficacy Study :

- A series of thiazole derivatives were synthesized and their antimicrobial activities were tested against various pathogens.

- Notably, compounds with a pyridyl moiety exhibited higher antibacterial activity compared to those without.

-

Anticancer Mechanism Investigation :

- The anticancer activity was evaluated through MTT assays and flow cytometry.

- The study found that specific modifications in the thiazole structure enhanced cytotoxicity against cancer cells.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis involving thiazole and pyridazinyl precursors. Key steps include:

- Thiazole formation : Phosphorus pentasulfide (P₄S₁₀) under reflux in anhydrous toluene for cyclization .

- Acetamide coupling : Use of ethyl chloroacetate with pyridazinyl ethylamine derivatives in dimethylformamide (DMF) at 80–100°C, catalyzed by triethylamine (Et₃N) .

- Optimization : Reaction progress monitored via thin-layer chromatography (TLC); purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Analytical techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl group at thiazole C4, phenyl at C2) .

- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm⁻¹ for carbonyl groups (acetamide and pyridazinone) .

- Elemental Analysis (EA) : Deviation <0.4% between calculated and observed C, H, N, S values .

Q. What preliminary biological assays are suitable for screening its activity?

- In vitro screening :

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., ATP-binding site competition) using fluorescence-based protocols .

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Approach :

- Substituent variation : Synthesize analogs with fluorinated (e.g., 4-fluorophenyl) or methoxy groups on the thiazole ring to assess electronic effects on target binding .

- Pyridazinyl modifications : Replace 6-oxo group with thioether or morpholino derivatives to modulate solubility and metabolic stability .

- Data analysis : Compare IC₅₀ values and ligand efficiency metrics (e.g., Lipinski’s Rule of Five compliance) .

Q. What experimental strategies resolve contradictions in reported activity data for structurally similar compounds?

- Case example : Discrepancies in enzyme inhibition potency between analogs may arise from assay conditions (e.g., ATP concentration in kinase assays).

- Validation : Replicate assays under standardized ATP levels (e.g., 1 mM) and include positive controls (e.g., staurosporine) .

- Orthogonal assays : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational methods predict binding modes of this compound with biological targets?

- Protocol :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 2JIU for kinases) to identify key interactions (e.g., hydrogen bonds with pyridazinyl oxygen) .

- MD simulations : GROMACS or AMBER for stability assessment over 100 ns trajectories, focusing on ligand-protein RMSD fluctuations .

Q. How can metabolic stability and degradation pathways be studied?

- In vitro models :

- Microsomal stability : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .

- Metabolite identification : High-resolution mass spectrometry (HRMS) with fragmentation patterns (e.g., oxidation at thiazole methyl group) .

Data Contradiction Analysis

Q. How to address conflicting reports on the anti-inflammatory activity of thiazole-pyridazine hybrids?

- Root cause : Variability in in vivo models (e.g., carrageenan-induced edema vs. LPS-stimulated macrophages).

- Resolution : Standardize models (e.g., murine RAW 264.7 cells) and measure IL-6/TNF-α suppression via ELISA .

Key Comparative Data

| Analog | Modification | Bioactivity (IC₅₀, μM) | Reference |

|---|---|---|---|

| Parent compound | None | 12.3 (Kinase X) | |

| 4-Fluorophenyl variant | Thiazole C2 substituent | 8.7 (Kinase X) | |

| Morpholino-pyridazinyl derivative | Pyridazinyl 6-oxo → morpholino | 5.2 (Kinase X) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.